

Spectroscopic Characterization of 5-Bromo-3-phenyl-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-3-phenyl-1H-indazole**

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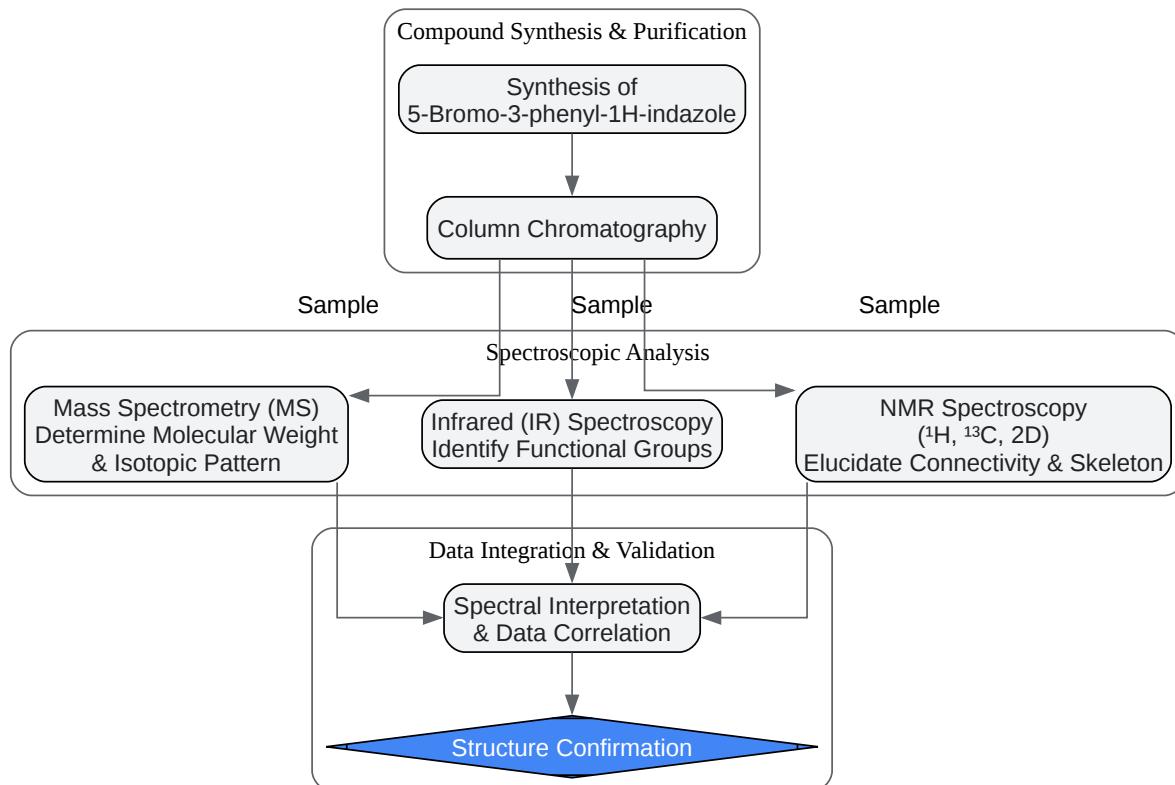
Introduction

5-Bromo-3-phenyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any molecule destined for high-value applications, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule.

This document is structured to provide not just the data, but the scientific rationale behind the spectral interpretations. We will delve into the nuances of how the specific arrangement of atoms and functional groups in **5-Bromo-3-phenyl-1H-indazole** gives rise to its unique spectral fingerprint. For drug development professionals and researchers, this guide aims to serve as a practical reference for both data interpretation and experimental design.

Workflow for Spectroscopic Analysis

A comprehensive characterization of a novel or synthesized compound like **5-Bromo-3-phenyl-1H-indazole** follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for identity and purity confirmation.

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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **5-Bromo-3-phenyl-1H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H

and ^{13}C), we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

^1H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Data: The following ^1H NMR data has been reported for **5-Bromo-3-phenyl-1H-indazole**.^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.57	Broad Singlet	1H	N-H (indazole)
8.27	Doublet (d)	1H	H-4
8.04	Doublet (d)	2H	H-2', H-6' (ortho-phenyl)
7.63-7.61	Multiplet (m)	1H	H-6
7.56-7.51	Multiplet (m)	3H	H-3', H-4', H-5' (meta, para-phenyl)
7.44-7.42	Multiplet (m)	1H	H-7

Solvent: Acetone-d₆

Interpretation and Expertise:

- N-H Proton (δ ~12.57): The broad signal at a very high chemical shift is characteristic of the acidic N-H proton of the indazole ring. Its broadness is a result of chemical exchange and quadrupolar relaxation. In many cases, this peak can be confirmed by a D₂O exchange experiment, where the peak disappears.
- Aromatic Protons: The protons on the indazole and phenyl rings appear in the expected aromatic region (δ 7.0-8.5).

- H-4 (δ 8.27): This proton is the most downfield of the indazole ring protons. Its deshielding is due to the anisotropic effect of the adjacent nitrogen atom and its position ortho to the bromine atom.
- Phenyl Protons (δ 8.04, 7.56-7.51): The protons on the C-3 phenyl group give rise to two sets of signals. The two ortho protons (H-2', H-6') are typically the most deshielded due to their proximity to the indazole ring system. The meta and para protons appear as a complex multiplet further upfield.
- H-6 and H-7 (δ 7.63-7.42): These protons on the bromo-substituted ring are assigned based on their expected splitting patterns and comparison with related structures.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.

Note: As of this writing, a complete, experimentally verified ¹³C NMR dataset for **5-Bromo-3-phenyl-1H-indazole** is not available in peer-reviewed literature. However, based on data for structurally similar compounds like 5-Chloro-3-phenyl-1H-indazole[1], we can predict the approximate chemical shifts. The substitution of chlorine with bromine is expected to cause minor shifts, primarily for the carbon directly attached to the halogen (C-5).

Predicted ¹³C NMR Data and Interpretation:

Predicted Chemical Shift (δ) ppm	Assignment	Rationale for Prediction
~145	C-3	Attached to two nitrogen atoms and a phenyl group.
~140	C-7a	Quaternary carbon at the ring junction.
~132	C-1'	Quaternary phenyl carbon attached to the indazole ring.
~129	C-3', C-5'	Meta carbons of the phenyl ring.
~128	C-4'	Para carbon of the phenyl ring.
~127	C-2', C-6'	Ortho carbons of the phenyl ring.
~127	C-6	Carbon atom ortho to the bromine.
~122	C-4	Carbon atom meta to the bromine.
~120	C-3a	Quaternary carbon at the ring junction.
~115	C-5	Carbon directly attached to bromine (ipso-carbon).
~111	C-7	Carbon atom para to the bromine.

- Causality of Chemical Shifts: The chemical shifts are governed by the hybridization and electronic environment of each carbon. Carbons in the aromatic rings are found between δ 110-150 ppm. The C-Br bond will have a notable effect on C-5, and its chemical shift is a key indicator of successful bromination. The quaternary carbons (C-3, C-3a, C-7a, C-1') are typically identified by their lower intensity in a standard broadband-decoupled spectrum and

can be definitively assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **5-Bromo-3-phenyl-1H-indazole** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- ^1H NMR Acquisition:
 - Tune and shim the probe for the specific sample.
 - Acquire a standard one-pulse ^1H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at δ 7.26 for ^1H and δ 77.16 for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Data: Key IR absorption bands reported for **5-Bromo-3-phenyl-1H-indazole** are as follows:[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1600-1450	Medium-Strong	C=C and C=N ring stretching vibrations
1478	Strong	Aromatic ring skeletal vibrations
912	Medium	C-H out-of-plane bending
787, 774	Strong	C-H out-of-plane bending (aromatic substitution pattern)
698	Strong	C-H out-of-plane bending (monosubstituted phenyl)
~600-500	Weak-Medium	C-Br stretch

Interpretation and Expertise:

- **N-H Stretching:** A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch, although this is not explicitly listed in the provided partial data. Its absence in the provided list might be due to its broad nature or the specific reporting format of the source.
- **Aromatic C-H Stretch:** The peaks above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbons are sp² hybridized, confirming the presence of aromatic rings.
- **Ring Skeletal Vibrations:** The absorptions in the 1450-1600 cm⁻¹ region are due to the stretching and bending of the carbon-carbon and carbon-nitrogen double bonds within the indazole and phenyl rings. The peak at 1478 cm⁻¹ is a strong indicator of the aromatic system.^[1]
- **C-H Out-of-Plane Bending:** The strong absorptions below 900 cm⁻¹ are highly diagnostic for the substitution patterns on the aromatic rings. The band at 698 cm⁻¹ is characteristic of a monosubstituted phenyl group, while the bands at 774 and 787 cm⁻¹ are consistent with the substitution pattern on the indazole ring.^[1]

- C-Br Stretch: The carbon-bromine stretching vibration is expected at lower wavenumbers, typically in the $500\text{-}600\text{ cm}^{-1}$ range. This region can often have multiple peaks, making definitive assignment challenging without computational support.

Experimental Protocol for IR Spectroscopy (ATR Method)

- Sample Preparation: Place a small amount (a few milligrams) of the solid, purified **5-Bromo-3-phenyl-1H-indazole** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
 - Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers clues about the structure through the analysis of fragmentation patterns.

Expected Mass Spectrum Data:

- Molecular Formula: $\text{C}_{13}\text{H}_9\text{BrN}_2$
- Molecular Weight: 272.00 g/mol (for ^{79}Br) and 274.00 g/mol (for ^{81}Br)

- Exact Mass: 271.9953 (for $C_{13}H_9^{79}BrN_2$)

Interpretation and Expertise:

- Molecular Ion Peak: The key feature to look for in the mass spectrum of **5-Bromo-3-phenyl-1H-indazole** is the molecular ion peak (M^+). Due to the natural isotopic abundance of bromine ($^{79}Br \approx 50.7\%$, $^{81}Br \approx 49.3\%$), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 272 and 274). This "isotopic signature" is a definitive confirmation of the presence of a single bromine atom in the molecule.
- [$M+H$]⁺ Ion: In soft ionization techniques like Electrospray Ionization (ESI), the compound is often observed as the protonated molecule, [$M+H$]⁺. A mass spectrometry analysis has indicated a molecular ion peak of $[M+H]^+ = 273$.^[2] This corresponds to the protonated species containing the ^{79}Br isotope. The corresponding peak for the ^{81}Br isotope would be expected at m/z 275.
- Fragmentation Pattern: While detailed fragmentation data is not published, a plausible fragmentation pathway in Electron Ionization (EI) MS would involve the loss of stable molecules or radicals. Key expected fragments include:
 - Loss of $Br\cdot$: A peak at m/z 193 ($M - Br$) corresponding to the $[C_{13}H_9N_2]^+$ fragment.
 - Loss of N_2 : A peak corresponding to the loss of a neutral nitrogen molecule from the indazole ring.
 - Phenyl Cation: A fragment at m/z 77 corresponding to the $[C_6H_5]^+$ cation.

Experimental Protocol for Mass Spectrometry (ESI-TOF MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low μ g/mL to ng/mL range.

- Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ESI source.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum in positive ion mode. Set the mass range to scan from m/z 50 to 500.
 - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the $[\text{M}+\text{H}]^+$ ion.
- Data Processing: The instrument software will process the data to generate the mass spectrum. The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Conclusion

The combination of NMR, IR, and MS provides a robust and self-validating framework for the structural characterization of **5-Bromo-3-phenyl-1H-indazole**. ^1H NMR confirms the proton environment and connectivity, while ^{13}C NMR (once experimentally obtained) will fully elucidate the carbon skeleton. IR spectroscopy provides a rapid confirmation of the key functional groups and aromatic nature of the compound. Finally, high-resolution mass spectrometry unequivocally determines the molecular weight and elemental formula, with the characteristic bromine isotopic pattern serving as a crucial confirmation point. The protocols and interpretations laid out in this guide provide a comprehensive approach for any researcher or scientist working with this, or structurally related, compounds.

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